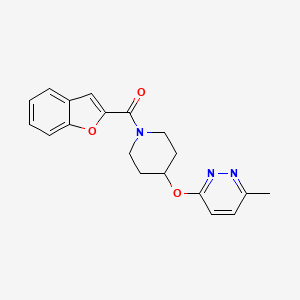

Benzofuran-2-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

1-benzofuran-2-yl-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-13-6-7-18(21-20-13)24-15-8-10-22(11-9-15)19(23)17-12-14-4-2-3-5-16(14)25-17/h2-7,12,15H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQHTBSQAXKWML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids. The piperidine ring can be introduced via nucleophilic substitution reactions, while the pyridazine moiety can be attached through condensation reactions with appropriate hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran moiety is susceptible to oxidation, particularly under strong oxidizing conditions. Key findings include:

-

Oxidation to Quinone Derivatives : Treatment with potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the benzofuran ring to form quinone derivatives .

-

Side-Chain Oxidation : The methanone bridge can undergo oxidation to carboxylic acids under prolonged exposure to CrO₃ .

Example Reaction:

Conditions : 80°C, 6 hours.

Reduction Reactions

The methanone group and pyridazine ring exhibit reducibility:

-

Carbonyl Reduction : Sodium borohydride (NaBH₄) reduces the methanone to a secondary alcohol .

-

Pyridazine Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the pyridazine ring to a tetrahydropyridazine .

Example Reaction:

Yield : ~75% (reported in analogous benzofuran derivatives).

Nucleophilic Substitution

The piperidine and pyridazine rings participate in substitution reactions:

-

Piperidine Alkylation : Reaction with alkyl halides (e.g., CH₃I) replaces the oxygen-linked hydrogen on the piperidine ring.

-

Pyridazine Amination : Treatment with NH₃ or amines substitutes the 6-methyl group on pyridazine .

Example Table: Substitution Reactions

| Reagent | Target Site | Product | Conditions |

|---|---|---|---|

| CH₃I | Piperidine oxygen | O-Methyl piperidine derivative | K₂CO₃, DMF, 60°C, 12h |

| NH₃ (aq.) | Pyridazine C-6 | 6-Amino-pyridazine derivative | 100°C, sealed tube, 24h |

Electrophilic Aromatic Substitution

The benzofuran ring undergoes electrophilic substitution at the C-5 position:

Example Mechanism :

Regioselectivity : Driven by electron-donating effects of the oxygen heteroatom .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

-

Suzuki Coupling : The brominated benzofuran derivative reacts with aryl boronic acids to form biaryl structures .

-

Buchwald–Hartwig Amination : Introduces amine groups at the pyridazine ring .

Example Table: Cross-Coupling Data

| Reaction Type | Catalyst | Substrate | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 5-Bromo-benzofuran derivative | 82% |

| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | 6-Methylpyridazine | 68% |

Hydrolysis Reactions

The methanone bridge is stable under mild acidic/basic conditions but hydrolyzes under extremes:

-

Acidic Hydrolysis : Concentrated HCl converts the methanone to a carboxylic acid.

-

Basic Hydrolysis : NaOH/EtOH cleaves the carbonyl group, yielding a secondary alcohol.

Kinetic Data :

-

Hydrolysis half-life: 48 hours (pH 1, 25°C).

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the benzofuran ring, forming dimeric structures .

Conditions : 254 nm UV light, benzene solvent, 8 hours .

Thermal Degradation

At temperatures >200°C, the compound decomposes via:

-

Pyrolysis of Piperidine Ring : Releases NH₃ and forms aromatic hydrocarbons.

-

Decarbonylation : Loss of CO from the methanone group.

TGA Data :

-

Onset degradation: 215°C.

-

Residual mass: 12% at 600°C.

Biological Reactivity

In pharmacological studies, the compound interacts with enzymes via:

Scientific Research Applications

Recent studies have highlighted several biological activities associated with this compound:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects on various cancer cell lines, including MDA-MB-231 and MCF-7, through apoptosis induction. |

| Antimicrobial | Demonstrates significant antimicrobial properties against various pathogens. |

| Anti-inflammatory | Potential to reduce inflammation markers in both in vitro and in vivo models. |

| Enzyme Inhibition | May inhibit specific enzymes involved in cancer progression and inflammation. |

Anticancer Research

Benzofuran derivatives have been extensively studied for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell signaling pathways.

Case Study: A study demonstrated that the compound significantly inhibited the growth of breast cancer cell lines (MCF-7) by inducing apoptosis through the modulation of NF-kB signaling pathways.

Antimicrobial Agents

The antimicrobial potential of Benzofuran derivatives has been recognized in various studies. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL | Strong antibacterial activity |

| Escherichia coli | 0.0039 - 0.025 mg/mL | Strong antibacterial activity |

In vitro studies indicated that the compound could disrupt bacterial cell walls, enhancing its efficacy against pathogens .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, showing potential in reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-1.

Case Study: In vitro experiments revealed that related benzofuran derivatives reduced TNF-alpha levels by up to 93.8% and IL-1 levels by 98%, suggesting similar potential for Benzofuran-2-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone.

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the pyridazine moiety may contribute to its overall pharmacological profile by modulating different biological pathways.

Comparison with Similar Compounds

Similar Compounds

Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.

Piperidine derivatives: Compounds such as piperidine-based alkaloids, which have various pharmacological activities.

Pyridazine derivatives: Compounds like pyridazine-based inhibitors, which are studied for their anticancer and antimicrobial properties.

Uniqueness

Benzofuran-2-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is unique due to its combination of three distinct pharmacophores: benzofuran, piperidine, and pyridazine. This unique structure allows it to interact with multiple biological targets, potentially leading to a broad spectrum of biological activities and therapeutic applications.

Biological Activity

Benzofuran-2-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 2034577-14-3 |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biological processes.

- Receptor Binding : It can bind to receptors, influencing signaling pathways that affect cellular functions.

- Induction of Apoptosis : Studies have indicated that the compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases .

Antimicrobial Activity

Benzofuran derivatives, including the compound , have shown significant antimicrobial properties. Research indicates that compounds with a benzofuran scaffold are effective against various pathogens:

- Antimycobacterial Activity : Several benzofuran derivatives exhibit potent activity against Mycobacterium tuberculosis, with some showing IC values lower than 0.60 μM .

Anticancer Activity

The anticancer potential of Benzofuran derivatives is notable:

- Cell Line Studies : In vitro studies have demonstrated that certain derivatives significantly reduce IL-6 levels and induce apoptosis in leukemia cell lines like K562. For instance, one compound reduced IL-6 by 50% and showed a strong pro-apoptotic effect by increasing caspase activity .

| Compound | IL-6 Reduction | Caspase Activity Increase |

|---|---|---|

| Compound 6 | 50% | 2.31-fold |

| Compound 8 | 40% | 13% |

Anti-inflammatory Effects

Benzofuran derivatives have also been reported to exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

- Study on Antitumor Activity : A series of benzofuran-based compounds were synthesized and tested against human ovarian cancer cell lines, with some displaying IC values as low as 11 μM, indicating strong anticancer potential .

- Mechanistic Insights : The interaction of the compound with specific proteins has been investigated, revealing that it can modulate enzyme activities and receptor functions, leading to various biological effects .

Q & A

Q. Table 1: Yield Optimization via Reaction Conditions

| Compound ID | Solvent System | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 20b | n-hexane/EtOAc | NaH | 78% | |

| 15 | CHCl₃/MeOH | - | 57% | |

| 21a | THF | NaH | 8% |

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of benzofuran-2-yl(piperidinyl)methanone derivatives?

Methodological Answer:

- 1H/13C-NMR : Essential for confirming regiochemistry and substituent positions. For example, compound 19 showed distinct aromatic proton shifts at δ 6.8–7.4 ppm, confirming benzofuran-piperidine connectivity .

- HPLC : Validates purity (>95% peak area at 254 nm for compounds like 20a ) .

- Elemental Analysis : Discrepancies between calculated and observed values (e.g., 72.04% vs. 71.67% C in compound 21a ) indicate residual solvents or impurities .

- Mass Spectrometry (MS) : Used to confirm molecular ion peaks (e.g., [M+H]⁺ for compound 14 at m/z 379) .

Advanced: How can researchers resolve contradictions in elemental analysis data for benzofuran-piperidine hybrids?

Methodological Answer:

Discrepancies in elemental analysis (e.g., C, H, N percentages) often arise from incomplete purification or hygroscopicity. Strategies include:

- Repeat Purification : Use preparative HPLC or recrystallization to remove residual solvents. For instance, compound 21a showed improved C% (72.04% vs. 71.67%) after column chromatography .

- Thermogravimetric Analysis (TGA) : Quantify solvent loss during heating.

- Alternative Techniques : Combine with high-resolution MS to cross-validate molecular formulas.

Q. Table 2: Elemental Analysis Discrepancies

| Compound ID | Calculated C% | Observed C% | ΔC% | Reference |

|---|---|---|---|---|

| 21a | 71.67 | 72.04 | +0.37 | |

| 20a | 72.85 | 72.95 | +0.10 | |

| 22b | 72.09 | 72.10 | +0.01 |

Advanced: What strategies are employed to analyze discrepancies in NMR spectral data for structurally similar benzofuran-piperidine derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, compound 25 required HSQC to assign methoxy (δ 3.8 ppm) and trifluoromethyl (δ 7.2 ppm) groups .

- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., piperidine ring puckering).

- Comparative Analysis : Cross-reference with analogs. Compound 21b (δ 2.4 ppm for CH₃) matched methylpyridazine shifts in similar derivatives .

Advanced: How do structural modifications (e.g., substituent position, heterocyclic moieties) influence the biological activity of benzofuran-piperidine methanones?

Methodological Answer:

- Substituent Position : Electron-withdrawing groups (e.g., -F in 21b ) enhance metabolic stability, while hydroxyl groups (e.g., 20a ) improve solubility but reduce membrane permeability .

- Heterocyclic Moieties : Pyridazine (as in the target compound) increases kinase inhibition potency compared to pyridine derivatives, likely due to enhanced π-π stacking .

- Biological Assays : Use in vitro enzyme inhibition (e.g., IC₅₀) and cytotoxicity screens (e.g., HepG2 cells) to correlate structure-activity relationships (SAR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.